molecular formula C13H14O3 B11888260 6-Methoxy-2-(propan-2-yl)-4H-1-benzopyran-4-one CAS No. 646516-40-7

6-Methoxy-2-(propan-2-yl)-4H-1-benzopyran-4-one

Cat. No.: B11888260
CAS No.: 646516-40-7
M. Wt: 218.25 g/mol
InChI Key: BKFIICQVHPHXDL-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methoxy-4H-chromen-4-one is a chemical compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C13H14O3, is characterized by the presence of an isopropyl group at the second position and a methoxy group at the sixth position on the chromenone scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-6-methoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with isopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromenone structure. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2-Isopropyl-6-methoxy-4H-chromen-4-one may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-6-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the chromenone to chromanol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of halogenated chromenones.

Scientific Research Applications

2-Isopropyl-6-methoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2-Isopropyl-6-methoxy-4H-chromen-4-one can be compared with other chromenone derivatives such as:

    6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: Similar in structure but with different substituents, leading to variations in biological activity.

    2,6-Dimethyl-4H-pyran-4-one: A structurally related compound with distinct chemical properties and applications.

    4H-1-Benzopyran-4-one: The parent compound of the chromenone family, serving as a basis for the synthesis of various derivatives.

The uniqueness of 2-Isopropyl-6-methoxy-4H-chromen-4-one lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

646516-40-7

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-2-propan-2-ylchromen-4-one

InChI

InChI=1S/C13H14O3/c1-8(2)13-7-11(14)10-6-9(15-3)4-5-12(10)16-13/h4-8H,1-3H3

InChI Key

BKFIICQVHPHXDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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